4-(Hydroxymethyl)piperidine-1-sulfonyl fluoride
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Overview
Description
4-(Hydroxymethyl)piperidine-1-sulfonyl fluoride is a chemical compound with the molecular formula C6H12FNO3S and a molecular weight of 197.23 g/mol It is a derivative of piperidine, a six-membered heterocyclic amine, and contains both hydroxymethyl and sulfonyl fluoride functional groups
Preparation Methods
The synthesis of 4-(Hydroxymethyl)piperidine-1-sulfonyl fluoride typically involves the reaction of piperidine derivatives with sulfonyl fluoride reagents under controlled conditions. One common synthetic route includes the following steps:
Starting Material: Piperidine is used as the starting material.
Hydroxymethylation: The piperidine is first hydroxymethylated to introduce the hydroxymethyl group.
Sulfonylation: The hydroxymethylated piperidine is then reacted with a sulfonyl fluoride reagent to form the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
4-(Hydroxymethyl)piperidine-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids, and reduced to form primary alcohols.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed under acidic or basic conditions to form sulfonic acids.
Common reagents used in these reactions include strong acids, bases, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Hydroxymethyl)piperidine-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly for enzymes that interact with sulfonyl fluoride groups.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)piperidine-1-sulfonyl fluoride involves its interaction with molecular targets, such as enzymes. The sulfonyl fluoride group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal biochemical pathways, making the compound useful as a tool in biochemical research .
Comparison with Similar Compounds
4-(Hydroxymethyl)piperidine-1-sulfonyl fluoride can be compared with other piperidine derivatives and sulfonyl fluoride compounds. Similar compounds include:
Piperidine-1-sulfonyl fluoride: Lacks the hydroxymethyl group, making it less versatile in certain chemical reactions.
4-(Hydroxymethyl)piperidine: Lacks the sulfonyl fluoride group, limiting its use as an enzyme inhibitor.
N-(Hydroxymethyl)piperidine-1-sulfonamide: Contains a sulfonamide group instead of sulfonyl fluoride, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of hydroxymethyl and sulfonyl fluoride groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
4-(hydroxymethyl)piperidine-1-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FNO3S/c7-12(10,11)8-3-1-6(5-9)2-4-8/h6,9H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVPWHPUQQNDGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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